N'-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is an organic compound with the molecular formula C12H26N2O2. It is known for its applications in various chemical reactions and industrial processes. This compound features a cyclohexyl group attached to a dimethylethane-1,2-diamine backbone, with an acetate group as a counterion.
Mechanism of Action
Target of Action
N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate, also known as N,N’-Dimethylethane-1,2-diamine, is a nitrogen-containing organic compound . It is often used as a ligand in various chemical reactions . The primary targets of this compound are the reactant molecules in these reactions.
Mode of Action
This compound acts as a ligand, meaning it can form a complex with a central metal atom at the focus of a large molecule or structure . It is particularly used in copper-catalyzed C-N and C-S coupling reactions . The compound’s two nitrogen atoms can donate their lone pair of electrons to form coordinate bonds with the central metal atom, facilitating the coupling reactions .
Biochemical Pathways
The exact biochemical pathways affected by N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate can vary depending on the specific reactions it is involved in. It is known to be used in the synthesis of certain intermediates, such as 1-dimethylaminoethyl-5-thiazole, which is an intermediate in the synthesis of the antibiotic cefotiam .
Result of Action
The result of the action of N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is the facilitation of certain chemical reactions, particularly copper-catalyzed C-N and C-S coupling reactions . This can lead to the synthesis of various organic compounds, including pharmaceutical intermediates .
Action Environment
The action, efficacy, and stability of N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate can be influenced by various environmental factors. These include the presence of other reactants and catalysts, the pH and temperature of the reaction environment, and the presence of solvents or other substances that can interact with the compound. For example, it has been used in environmentally friendly strategies for the synthesis of diphenyl sulfide compounds, where it acts as a ligand, base, and solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate typically involves the reaction of cyclohexylamine with N,N-dimethylethylenediamine in the presence of an acetic acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate .
Chemical Reactions Analysis
Types of Reactions
N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives of N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine .
Scientific Research Applications
N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A similar compound with a simpler structure, lacking the cyclohexyl group.
trans-N,N-Dimethylcyclohexane-1,2-diamine: Another related compound with a similar cyclohexane backbone but different substitution pattern.
Uniqueness
N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is unique due to its combination of a cyclohexyl group and a dimethylethane-1,2-diamine backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific catalytic and synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
acetic acid;N-cyclohexyl-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.C2H4O2/c1-12(2)9-8-11-10-6-4-3-5-7-10;1-2(3)4/h10-11H,3-9H2,1-2H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJNKEHUFSPEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN(C)CCNC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.